(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a combination of a thiophene ring, an acrylate moiety, a piperidine ring, and an oxazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Acrylate Moiety: The thiophene ring is functionalized with an acrylate group through a Heck reaction, which involves the palladium-catalyzed coupling of a thiophene derivative with an acrylate ester.
Piperidine Ring Formation: The acrylate-thiophene intermediate is then reacted with a piperidine derivative under basic conditions to form the piperidine ring.
Oxazolidine-2,4-dione Formation: The final step involves the cyclization of the piperidine intermediate with a suitable diester to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Saturated derivatives of the acrylate moiety.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In materials science, this compound could be used in the design of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The thiophene ring and acrylate moiety could participate in π-π interactions or hydrogen bonding, while the piperidine and oxazolidine-2,4-dione rings could provide additional binding sites.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione: shares similarities with other compounds containing thiophene rings, acrylate moieties, piperidine rings, and oxazolidine-2,4-dione structures.
Thiophene derivatives: Compounds like 2-acetylthiophene or 3-thiophenecarboxaldehyde.
Acrylate derivatives: Compounds such as methyl acrylate or ethyl acrylate.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid or 4-piperidone.
Oxazolidine-2,4-dione derivatives: Compounds such as 3-methyl-oxazolidine-2,4-dione or 5-phenyl-oxazolidine-2,4-dione.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-13(4-3-12-2-1-9-22-12)16-7-5-11(6-8-16)17-14(19)10-21-15(17)20/h1-4,9,11H,5-8,10H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNJKXCHWQNPDH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.